molecular formula C21H17N3O2 B2639165 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 476633-97-3

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No.: B2639165
CAS No.: 476633-97-3
M. Wt: 343.386
InChI Key: WPTIJAZOCYRSBW-UHFFFAOYSA-N
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Description

N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-methoxybenzamide is a benzimidazole derivative synthesized via amide coupling between 4-(1H-benzo[d]imidazol-2-yl)aniline hydrochloride and 2-methoxybenzoyl chloride in tetrahydrofuran (THF) with DIPEA as a base. The reaction proceeds at 0°C for 1 hour, followed by heating to 65°C for 12 hours, yielding an off-white amorphous solid (35% yield) . Its structure features a benzimidazole core linked to a phenyl group substituted with a 2-methoxybenzamide moiety. This compound has been explored in the context of protein-protein interaction inhibition, particularly targeting FERM domain proteins like moesin (MSN) and CD44 .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTIJAZOCYRSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with 2-methoxybenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzimidazole Derivatives

Compound Name Key Substituents Biological Activity Reference
This compound 2-Methoxybenzamide Protein interaction inhibition
N-[4-(1H-Benzimidazol-2-yl)phenyl]acetamide Acetamide Anthelmintic (vs. Eisenia fetida)
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-chloroacetamide Chloroacetamide Anthelmintic (albendazole-comparable)
N-(4-(1H-Benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2-yl)benzamide (8-10) Dual benzimidazole cores Antibacterial (MRSA), antioxidant
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide 3,3-Diphenylpropanamide Not reported (structural analog)
B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) Methoxy-linked acetamide Attenuates morphine-induced pain


Key Observations:

  • Substituent Impact on Activity: The 2-methoxy group in the target compound may enhance binding to hydrophobic protein pockets compared to smaller substituents like acetamide . Chloroacetamide derivatives exhibit stronger anthelmintic activity, likely due to increased electrophilicity .
  • Dual Benzimidazole Cores: Compounds with two benzimidazole units (e.g., derivatives 8-10) show enhanced antibacterial activity against MRSA, suggesting synergistic effects from multiple aromatic systems .

Table 3: Pharmacological Profiles

Compound Class Activity Mechanism (Hypothesized) Reference
2-Methoxybenzamide derivatives (e.g., target compound) FERM domain inhibition (MSN/CD44) Disrupts protein-protein interactions
Nitro-substituted benzimidazoles Antibacterial (gram-positive bacteria) DNA gyrase inhibition
Benzimidazole-thiazole hybrids (e.g., ) Antifungal (Candida albicans) Ergosterol biosynthesis disruption
B8 (methoxy-linked acetamide) Analgesic (morphine-induced pain attenuation) Opioid receptor modulation

Key Observations:

  • The target compound’s 2-methoxy group may favor interactions with hydrophobic protein domains, unlike nitro or thiazole groups, which target microbial enzymes .
  • Antifungal activity is more pronounced in compounds with extended aromatic systems (e.g., thiazole-triazole hybrids in ) .

Biological Activity

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide, a benzimidazole derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its anticancer effects, mechanisms of action, and antibacterial properties, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H17N3O2
  • Molecular Weight : 345.38 g/mol
  • CAS Number : Not specified in available sources.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro experiments have shown its effectiveness against various cancer cell lines, including K562S (IMA-sensitive) and K562R (IMA-resistant) cells.

  • Cytotoxic Effects : The compound induces cytotoxicity in cancer cells, as evidenced by MTT assays that measure cell viability.
  • Apoptosis Induction : Flow cytometry analyses revealed that the compound activates caspase-3/7 pathways, leading to programmed cell death.
  • Gene Expression Modulation : qRT-PCR studies indicated alterations in the expression levels of apoptosis-related genes such as BAX, BIM, and BAD .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated against various bacterial strains.

Testing Methodology

  • Disc Diffusion Method : Antibacterial activity was assessed using the disc diffusion method on Mueller-Hinton agar.
  • Concentration Levels : Compounds were tested at concentrations of 1 µg/ml, 10 µg/ml, and 100 µg/ml against standard strains like Escherichia coli and Staphylococcus aureus.

Results Summary

Bacterial StrainActivity Observed (µg/ml)Comparison with Gentamycin
Escherichia coliEffective at all levelsComparable
Staphylococcus aureusLimited activityLess effective

The results indicate promising antibacterial activity against E. coli, although the compound was less effective against S. aureus compared to the standard antibiotic gentamycin .

Case Study 1: Anticancer Efficacy

A study published in December 2023 explored the effects of various benzimidazole derivatives, including this compound, on K562 cell lines. The findings revealed that this compound not only inhibited cell proliferation but also enhanced apoptosis through specific signaling pathways .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial potential of benzimidazole derivatives against multiple pathogens. The study highlighted that this compound showed significant inhibition against E. coli, suggesting its utility as a lead compound for further development in antibacterial therapies .

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